Cas no 953185-72-3 (4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide)
4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide
- 4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
- AKOS024488909
- F5013-0837
- 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
- 4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
- 953185-72-3
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- Inchi: 1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)15-7-8-17(24)22(21-15)10-3-6-16(23)20-18-19-9-11-26-18/h2,4-5,7-9,11-12H,3,6,10H2,1H3,(H,19,20,23)
- InChI Key: WMCSRVFDAZFBDX-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(CCCN1C(C=CC(C2C=CC=C(C=2)OC)=N1)=O)=O
Computed Properties
- Exact Mass: 370.10996162g/mol
- Monoisotopic Mass: 370.10996162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 112Ų
4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5013-0837-2μmol |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-5μmol |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-10μmol |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-20μmol |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 90%+ | 20μl |
$79.0 | 2023-05-22 | |
| Life Chemicals | F5013-0837-1mg |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-2mg |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-3mg |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-4mg |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-5mg |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0837-10mg |
4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
953185-72-3 | 10mg |
$79.0 | 2023-09-10 |
4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide
Introduction to Compound with CAS No. 953185-72-3 and Product Name: 4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide
The compound with the CAS number 953185-72-3 and the product name 4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-yl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential biological activities. The presence of multiple heterocyclic rings, including a pyridazine ring and a thiazole ring, makes it a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic applications. Heterocycles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound in question exhibits a complex structural framework that includes a 4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl core, which is further functionalized with an N-(1,3-thiazol-2-yl)butanamide moiety. This structural arrangement suggests potential interactions with various biological targets, making it an attractive scaffold for drug development.
The pyridazine ring is a key feature of this compound, known for its role in many bioactive molecules. Pyridazines have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring, on the other hand, is another important heterocycle that is commonly found in biologically active compounds. Thiazoles are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, and anti-inflammatory effects.
The 3-methoxyphenyl group attached to the pyridazine ring introduces additional complexity to the molecule. Methoxyphenyl groups are often used in drug design due to their ability to modulate electronic properties and improve binding affinity to biological targets. The 6-oxo-1,6-dihydropyridazin-1-yl part of the molecule suggests a potential for hydrogen bonding interactions, which are crucial for the binding of small molecules to biological receptors.
Moreover, the N-(1,3-thiazol-2-yl)butanamide moiety adds another layer of functionality to the compound. Butanamides are known to be important pharmacophores in many drugs due to their ability to form hydrogen bonds and interact with various biological targets. The presence of the thiazole ring within this moiety further enhances its potential biological activity.
Recent studies have shown that compounds containing both pyridazine and thiazole rings exhibit significant therapeutic potential. For instance, derivatives of these heterocycles have been found to inhibit enzymes involved in cancer cell proliferation and inflammation. The compound with CAS No. 953185-72-3 is expected to follow this trend and may show similar activities.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. Lead optimization studies can be conducted to modify various parts of the molecule to enhance its potency and selectivity. The structural features of this compound make it a versatile scaffold that can be further modified to target different disease pathways.
In conclusion, the compound with CAS No. 953185-72-3 and the product name 4-3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(1,3-thiazol-2-y l)butanamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation in drug discovery. Future studies should focus on elucidating its mechanism of action and exploring its therapeutic potential in various disease models.
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